2,3-Dimethyl-1-indanone
Overview
Description
2,3-Dimethyl-1-indanone is a chemical compound belonging to the indanone family Indanones are known for their versatile reactivity and presence in various natural products and pharmaceuticals The structure of this compound consists of an indanone core with two methyl groups attached at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with succinic anhydride, followed by cyclization and subsequent oxidation . Another method includes the Nazarov cyclization of appropriate precursors under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2,3-dimethylbenzoic acid.
Reduction: Formation of 2,3-dimethyl-1-indanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dimethyl-1-indanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its biological activity is attributed to its ability to interact with cellular components, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
1-Indanone: Lacks the methyl groups at the 2nd and 3rd positions, resulting in different reactivity and applications.
2,3-Dimethyl-1-indanol: The reduced form of 2,3-Dimethyl-1-indanone, with an alcohol group instead of a ketone.
2,3-Dimethylbenzoic Acid: The oxidized form of this compound, with a carboxylic acid group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAGKGNWQUMFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC=CC=C12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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